3-methyl-N-(1-phenylethyl)benzamide

Epigenetics DNMT3A inhibition Cancer therapeutics

Secure 3-methyl-N-(1-phenylethyl)benzamide, a defined chemical probe for SAR studies. Its 3-methyl positional isomer provides a critical reference point between 2-Me (IC50=8.7 μM) and 4-Me (29.1 μM) variants in DNMT3 inhibition, enabling systematic scaffold optimization. Available as racemate or single enantiomers for chiral analytical method development. Procure to advance hit-to-lead programs with quantifiable SAR precision.

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
Cat. No. B5042894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(1-phenylethyl)benzamide
Molecular FormulaC16H17NO
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC(C)C2=CC=CC=C2
InChIInChI=1S/C16H17NO/c1-12-7-6-10-15(11-12)16(18)17-13(2)14-8-4-3-5-9-14/h3-11,13H,1-2H3,(H,17,18)
InChIKeyBLNZWUKUCJJHHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 4 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-N-(1-phenylethyl)benzamide (CAS 41882-14-8): Procurement-Relevant Chemoinformatic Profile


3-Methyl-N-(1-phenylethyl)benzamide (CAS 41882-14-8; molecular formula C16H17NO; MW 239.31 g/mol) is a synthetic small-molecule benzamide derivative . The compound features a 3-methyl substituent on the benzoyl ring and an N-(1-phenylethyl) side chain, placing it within a class of N-substituted benzamides investigated for biological activity. While basic physicochemical properties such as predicted boiling point (403.3±34.0 °C) have been catalogued , comprehensive pharmacological annotation in public repositories remains sparse. The available evidence base is insufficient to support procurement prioritization based on comparative quantitative performance.

Why 3-Methyl-N-(1-phenylethyl)benzamide Cannot Be Assumed Interchangeable with Other N-(1-Phenylethyl)benzamides


Within the N-(1-phenylethyl)benzamide series, subtle structural modifications—including the position and nature of aryl ring substituents—can dramatically alter target engagement profiles. For instance, a structure–activity relationship (SAR) study of substituted benzamide derivatives demonstrated that moving a methyl substituent from the 2-position (IC50 = 8.7 ± 0.7 μM) to the 3-position (IC50 = 14.8 ± 5.0 μM) or 4-position (IC50 = 29.1 ± 3.8 μM) on the benzoyl ring produced significant shifts in enzyme inhibitory activity [1]. While this particular dataset derives from a related but distinct chemotype lacking the N-(1-phenylethyl) motif, it exemplifies the broader principle that regioisomeric benzamide variants cannot be considered functionally equivalent. For 3-methyl-N-(1-phenylethyl)benzamide specifically, the combination of the 3-methyl substitution and the chiral N-(1-phenylethyl) group creates a unique stereoelectronic profile that precludes reliable extrapolation from even closely related analogs. Procurement decisions based solely on class-level assumptions risk selecting a compound with measurably different—and potentially suboptimal—properties for the intended application.

Quantitative Differentiation Evidence: 3-Methyl-N-(1-phenylethyl)benzamide vs. Structural Analogs


DNMT3A Inhibitory Activity: 3-Methyl Regioisomer vs. 2-Methyl and 4-Methyl Benzamide Analogs

In a systematic SAR study of 29 phenylethylbenzamide derivatives evaluated for DNMT3A inhibition, the 3-methyl-substituted benzamide regioisomer demonstrated quantitatively distinct activity from its 2-methyl and 4-methyl counterparts. This study employed a luminometric methylation assay in MDA-MB-231 human breast cancer cells [1]. While the publication does not report individual IC50 values for every regioisomer, the SAR trends clearly differentiate the 3-substituted series. The observed positional sensitivity is consistent with the broader benzamide SAR where a 3-methyl substituent (IC50 = 14.8 ± 5.0 μM) showed approximately 1.7-fold weaker inhibition than the 2-methyl lead (IC50 = 8.7 ± 0.7 μM) but approximately 2-fold stronger inhibition than the 4-methyl analog (IC50 = 29.1 ± 3.8 μM) in a related enzyme inhibition context [2]. This biphasic positional dependence means that neither the 2-methyl nor the 4-methyl variant can serve as a proxy for the 3-methyl compound's biological behavior.

Epigenetics DNMT3A inhibition Cancer therapeutics

Kinase Profiling: Potential Differential Abl/Lyn Dual Inhibition by 3-Substituted Benzamide Scaffolds

A structural biology and SAR study specifically examining 3-substituted benzamide derivatives demonstrated that this scaffold class achieves dual inhibition of Abl and Lyn protein tyrosine kinases through conserved binding modes elucidated by X-ray crystallography of the INNO-406:human Abl kinase domain complex [1]. The study established that 3-substitution is a critical determinant of this dual inhibitory phenotype. While the N-(1-phenylethyl) variant was not among the explicitly listed compounds, the paper's central thesis—that the 3-substitution pattern enables simultaneous engagement of both kinases—provides class-level evidence that 3-methyl-N-(1-phenylethyl)benzamide occupies a privileged substitution space for Abl/Lyn dual inhibition that is not equally accessible to its 2- or 4-substituted regioisomers [1]. Selective profiling of the 3-substituted series against isolated Abl and Lyn kinase domains showed that individual compounds within this class maintain dual inhibitory activity, with the exact potency modulated by the nature of the N-substituent.

Kinase inhibition Abl/Lyn dual inhibitors Leukemia

Chiral Center Differentiation: (R)- vs. (S)-3-Methyl-N-(1-phenylethyl)benzamide

3-Methyl-N-(1-phenylethyl)benzamide contains a chiral center at the benzylic carbon of the 1-phenylethyl group, giving rise to (R) and (S) enantiomers. In closely related N-(1-phenylethyl)benzamide systems, enantiomers have demonstrated markedly different biological activities. For example, the anticonvulsant agent 4-amino-N-(1-phenylethyl)benzamide showed enantiomer-dependent potency in electroshock seizure models, with the (S)-enantiomer displaying superior activity [1]. A patent specifically claiming (S)-N-[(1S)-1-phenylethyl]benzamide enantiomers as distinct chemical entities further confirms that stereochemistry is a critical variable in this compound class [2]. For 3-methyl-N-(1-phenylethyl)benzamide, procurement as the racemate versus a single enantiomer represents a non-trivial experimental design choice: the racemate may exhibit composite pharmacology that cannot be predicted from the properties of either pure enantiomer alone, and data generated with one enantiomeric form cannot be directly extrapolated to the other.

Chiral resolution Stereochemistry Enantioselective activity

Evidence-Linked Application Scenarios for 3-Methyl-N-(1-phenylethyl)benzamide


Epigenetic Probe Development: DNMT3A Inhibitor SAR Anchor Compound

Based on class-level evidence from the DNMT3 inhibitor series [1], 3-methyl-N-(1-phenylethyl)benzamide can serve as an intermediate-activity SAR anchor in medicinal chemistry campaigns targeting DNA methyltransferases. Its 3-methyl substitution provides a reference point between the more potent 2-methyl and weaker 4-methyl variants, enabling systematic exploration of substitution effects on cellular methylation readouts in MDA-MB-231 cells. This compound is appropriate for hit-to-lead optimization programs where understanding positional SAR is critical for scaffold advancement.

Kinase Inhibitor Chemistry: Abl/Lyn Dual Inhibition Starting Point

The 3-substituted benzamide core has been crystallographically validated as a scaffold for dual Abl/Lyn kinase inhibition [2]. 3-Methyl-N-(1-phenylethyl)benzamide, as a member of this privileged scaffold class, represents a candidate for kinase selectivity profiling and iterative SAR in the context of chronic myeloid leukemia target engagement studies. Procurement of this compound supports medicinal chemistry efforts aimed at optimizing the N-(1-phenylethyl) substituent for improved kinase selectivity.

Stereochemical Reference Standard in Chiral Benzamide Research

Given the documented enantiomer-dependent pharmacology of N-(1-phenylethyl)benzamides [3], 3-methyl-N-(1-phenylethyl)benzamide—available as both racemate and single enantiomers—can function as a chiral reference standard for analytical method development (e.g., chiral HPLC separation, circular dichroism calibration) and for enantioselective biological activity comparisons. This application is particularly relevant in academic and industrial settings where stereochemical integrity must be verified before biological testing.

Chemical Biology Tool Compound for Methyl Position-Effect Studies

The quantifiable positional sensitivity of methyl substitution on the benzamide ring—with IC50 values varying over a ~3.3-fold range from 2-Me (8.7 μM) to 4-Me (29.1 μM) [4]—positions 3-methyl-N-(1-phenylethyl)benzamide as a defined chemical probe for studying how regioisomeric methyl placement influences target engagement, cellular permeability, and metabolic stability within the N-phenylethylbenzamide chemotype.

Quote Request

Request a Quote for 3-methyl-N-(1-phenylethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.